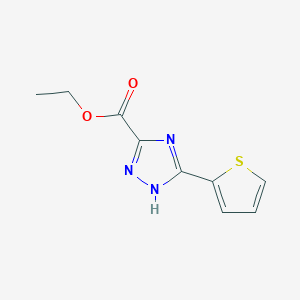

Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiophene ring at position 5 and an ethyl ester group at position 2. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, agrochemicals, and materials science due to its stability, hydrogen-bonding capacity, and tunable electronic properties . The thiophene moiety introduces sulfur-containing aromaticity, enhancing π-π stacking interactions and influencing redox behavior, which is critical for applications in organic electronics and bioactive molecule design .

This compound is synthesized via cyclocondensation reactions, often starting from thiophene-2-carbohydrazide derivatives (e.g., compound 3a in ) and reacting with ethyl chloroacetate or similar reagents under reflux conditions. Its structural characterization typically employs NMR, IR, and X-ray crystallography (using programs like SHELX ), confirming regioselective substitution patterns.

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

ethyl 5-thiophen-2-yl-1H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C9H9N3O2S/c1-2-14-9(13)8-10-7(11-12-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,10,11,12) |

InChI Key |

LIEXXFOQFCNHBN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with ethyl chloroformate, followed by cyclization with triethyl orthoformate . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s analogs differ in the substituents at positions 3 (carboxylate group) and 5 (aromatic/heteroaromatic rings). Key examples include:

Key Observations :

- Steric Effects : Bulky substituents (e.g., 4-tert-butylphenyl in ) reduce solubility but increase lipophilicity, favoring membrane penetration in agrochemical applications.

- Bioactivity : Pyridinyl derivatives (e.g., Ethyl 5-(Pyridin-2-yl)-...) show marked antiproliferative activity against cancer cell lines (e.g., NCI-H522) with growth inhibition (GP) values up to 70%, while thiophene analogs are understudied but hypothesized to exhibit antimicrobial properties due to sulfur’s role in disrupting bacterial membranes .

Physicochemical Properties

- Melting Points : Pyridinyl derivatives (e.g., 1s: 180–182°C ) generally exhibit higher melting points than thiophene analogs due to stronger dipole-dipole interactions from nitrogen lone pairs.

- Solubility: Ethyl esters improve solubility in organic solvents (e.g., DCM, ethanol) compared to free carboxylic acids, critical for formulation in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.